molecular formula C15H15N3O4 B15137087 Hdac6-IN-27

Hdac6-IN-27

Cat. No.: B15137087
M. Wt: 301.30 g/mol
InChI Key: IXUUXMKJAWDHKP-UHFFFAOYSA-N
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Description

Hdac6-IN-27 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 is responsible for the deacetylation of non-histone proteins, including α-tubulin, heat shock protein 90 (HSP90), and cortactin. Inhibition of HDAC6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hdac6-IN-27 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity. For instance, the preparation of this compound may involve the use of palladium-catalyzed cross-coupling reactions, amide bond formation, and selective deprotection steps .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring compliance with Good Manufacturing Practices (GMP). This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing stringent quality control measures to maintain consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Hdac6-IN-27 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

Hdac6-IN-27 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of HDAC6 in various chemical processes.

    Biology: Employed in research to understand the biological functions of HDAC6 and its role in cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC6.

Mechanism of Action

Hdac6-IN-27 exerts its effects by selectively inhibiting the activity of HDAC6. This inhibition disrupts the deacetylation of non-histone proteins, leading to changes in protein stability, chromatin dynamics, and gene expression. The molecular targets of this compound include α-tubulin, HSP90, and cortactin. The pathways involved in its mechanism of action include the regulation of protein degradation, cell motility, and stress response .

Comparison with Similar Compounds

Hdac6-IN-27 is unique compared to other HDAC6 inhibitors due to its specific chemical structure and selectivity. Similar compounds include:

This compound stands out due to its unique binding affinity and specificity, making it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

N-hydroxy-4-[(4-methoxyphenyl)carbamoylamino]benzamide

InChI

InChI=1S/C15H15N3O4/c1-22-13-8-6-12(7-9-13)17-15(20)16-11-4-2-10(3-5-11)14(19)18-21/h2-9,21H,1H3,(H,18,19)(H2,16,17,20)

InChI Key

IXUUXMKJAWDHKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)NO

Origin of Product

United States

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